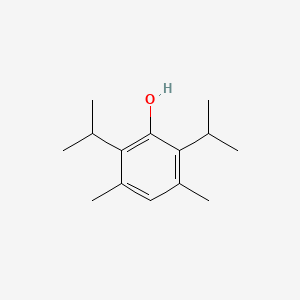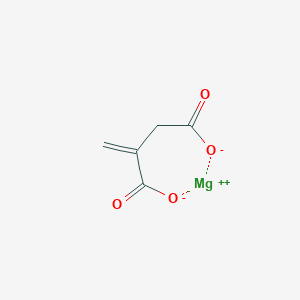
Itaconic acid, magnesium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Itaconic acid, magnesium salt is a compound derived from itaconic acid, a bio-based monounsaturated organic acid. Itaconic acid is known for its versatility and is used in various industrial applications, including the production of polymers, plastics, and synthetic resins. The magnesium salt of itaconic acid combines the properties of itaconic acid with the benefits of magnesium, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of itaconic acid, magnesium salt typically involves the neutralization of itaconic acid with a magnesium base, such as magnesium hydroxide or magnesium carbonate. The reaction is carried out in an aqueous medium, and the resulting product is isolated by filtration and drying. The reaction can be represented as follows:
C5H6O4+Mg(OH)2→Mg(C5H4O4)+2H2O
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms such as Aspergillus terreus. The itaconic acid produced is then reacted with magnesium compounds to form the magnesium salt. The process is optimized for high yield and purity, with careful control of pH and temperature to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Itaconic acid, magnesium salt undergoes various chemical reactions, including:
Oxidation: Itaconic acid can be oxidized to form itaconic anhydride or other oxidized derivatives.
Reduction: Reduction reactions can convert itaconic acid derivatives to more saturated compounds.
Substitution: The vinylidene group in itaconic acid allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products
Oxidation: Itaconic anhydride and other oxidized derivatives.
Reduction: Saturated itaconic acid derivatives.
Substitution: Functionalized itaconic acid derivatives with different substituents.
Applications De Recherche Scientifique
Itaconic acid, magnesium salt has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of polymers and copolymers. It is also used in the production of biodegradable plastics.
Biology: Studied for its role in metabolic pathways and its potential as a bio-based chemical.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties. Itaconic acid derivatives have shown potential in treating infections and inflammatory diseases.
Industry: Used in the production of adhesives, coatings, and surfactants. It is also used in the textile and pharmaceutical industries.
Mécanisme D'action
The mechanism of action of itaconic acid, magnesium salt involves its interaction with various molecular targets and pathways. Itaconic acid is known to inhibit enzymes such as isocitrate lyase, which is involved in the glyoxylate shunt pathway in bacteria. This inhibition leads to antimicrobial effects. Additionally, itaconic acid can modulate the production of reactive oxygen species (ROS), which play a role in its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylic acid: Similar in structure and used in the production of polymers and resins.
Methacrylic acid: Another similar compound used in the production of synthetic resins and plastics.
Fumaric acid: Shares some chemical properties with itaconic acid and is used in similar applications.
Uniqueness
Itaconic acid, magnesium salt is unique due to its bio-based origin and its ability to combine the properties of itaconic acid with the benefits of magnesium. This makes it a valuable compound in various applications, particularly in the development of sustainable and environmentally friendly materials.
Propriétés
Formule moléculaire |
C5H4MgO4 |
|---|---|
Poids moléculaire |
152.39 g/mol |
Nom IUPAC |
magnesium;2-methylidenebutanedioate |
InChI |
InChI=1S/C5H6O4.Mg/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 |
Clé InChI |
KMGUUVHVXYFYQN-UHFFFAOYSA-L |
SMILES canonique |
C=C(CC(=O)[O-])C(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)
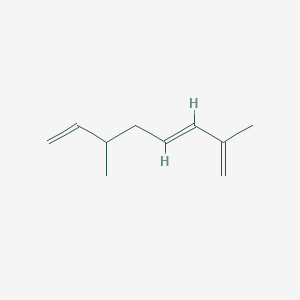
![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)

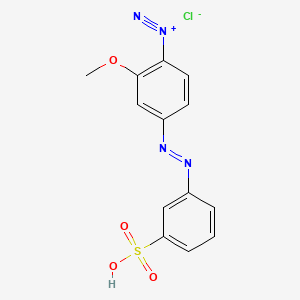
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
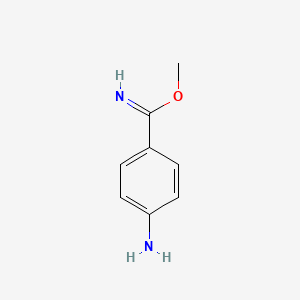

![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
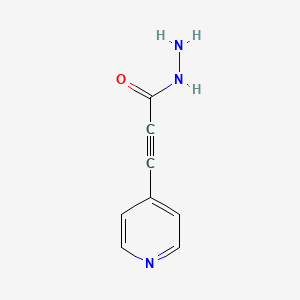
![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)

![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
